5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of selenoxoimidazolidinones. This compound is characterized by the presence of a selenoxo group, a chlorobenzylidene moiety, and a methyl group attached to an imidazolidinone ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3-methyl-2-selenoxoimidazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The selenoxo group can be oxidized to form selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one involves its interaction with specific molecular targets. The selenoxo group is believed to play a crucial role in its biological activity by forming covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorobenzylidene moiety may interact with cellular receptors, modulating various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorobenzylidene)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)thiazolidin-4-one
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
5-(3-Chlorobenzylidene)-3-methyl-2-selenoxoimidazolidin-4-one is unique due to the presence of the selenoxo group, which imparts distinct chemical and biological properties compared to similar compounds. The combination of the chlorobenzylidene moiety and the selenoxo group enhances its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C11H8ClN2OSe |
---|---|
Molecular Weight |
298.62 g/mol |
InChI |
InChI=1S/C11H8ClN2OSe/c1-14-10(15)9(13-11(14)16)6-7-3-2-4-8(12)5-7/h2-6H,1H3/b9-6+ |
InChI Key |
LUWGMDZIEUNTAZ-RMKNXTFCSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=CC=C2)Cl)/N=C1[Se] |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)Cl)N=C1[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.